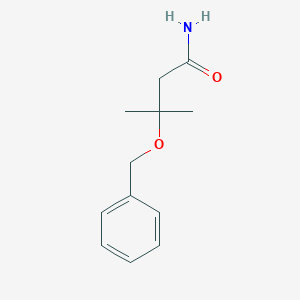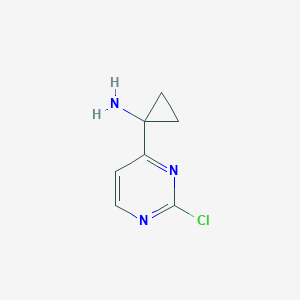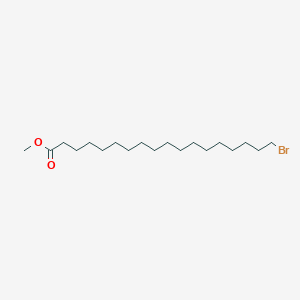![molecular formula C20H12O B13346975 Benz[l]aceanthrylen-1(2H)-one](/img/structure/B13346975.png)
Benz[l]aceanthrylen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz[l]aceanthrylen-1(2H)-one is a polycyclic aromatic hydrocarbon (PAH) with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound’s molecular formula is C20H12O, and it is characterized by a fused ring system that includes benzene and aceanthrylene units.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benz[l]aceanthrylen-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Friedel-Crafts acylation reaction can be employed, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often require stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Benz[l]aceanthrylen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic substitution reactions are common, where substituents like nitro groups (NO2) or halogens (Cl, Br) can be introduced into the aromatic ring using reagents like nitric acid (HNO3) or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: HNO3, halogens, Lewis acid catalysts.
Major Products: The major products formed from these reactions include quinones, reduced aromatic compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benz[l]aceanthrylen-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity and properties of PAHs. It also serves as a precursor for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules like DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research, due to its structural similarity to known bioactive PAHs.
Industry: this compound is used in the production of advanced materials, including organic semiconductors and photovoltaic devices.
Wirkmechanismus
The mechanism of action of Benz[l]aceanthrylen-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its normal function and potentially leading to mutagenic effects. It may also interact with cellular proteins, affecting various signaling pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
- Benz[j]aceanthrylene
- Benz[e]aceanthrylene
- Benz[k]aceanthrylene
Comparison: Benz[l]aceanthrylen-1(2H)-one is unique due to its specific ring structure and the presence of a ketone functional group. This distinguishes it from other similar PAHs, which may have different ring arrangements or lack functional groups. The presence of the ketone group in this compound imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C20H12O |
|---|---|
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
pentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),3,5,7,9,12,14,16-nonaen-19-one |
InChI |
InChI=1S/C20H12O/c21-17-11-14-6-3-5-13-10-15-9-8-12-4-1-2-7-16(12)19(15)20(17)18(13)14/h1-10H,11H2 |
InChI-Schlüssel |
SIBORPGRNXOSIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC3=CC4=C(C5=CC=CC=C5C=C4)C(=C23)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



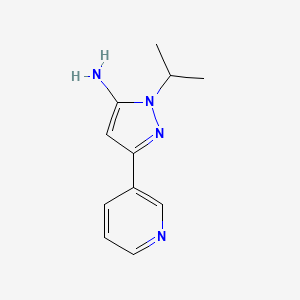
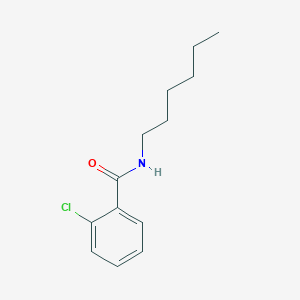
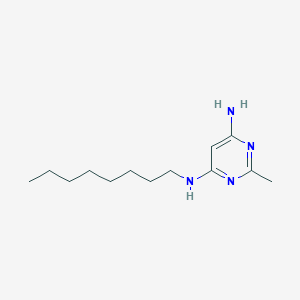



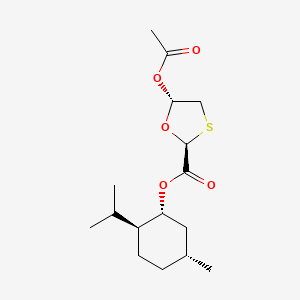
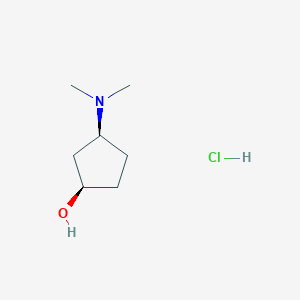
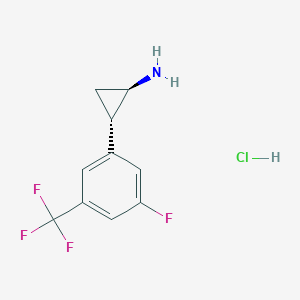
![4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride](/img/structure/B13346972.png)
